N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14796047
InChI: InChI=1S/C24H28N4O2/c29-23(28-15-13-27(14-16-28)18-19-7-2-1-3-8-19)11-6-12-25-24(30)22-17-20-9-4-5-10-21(20)26-22/h1-5,7-10,17,26H,6,11-16,18H2,(H,25,30)
SMILES:
Molecular Formula: C24H28N4O2
Molecular Weight: 404.5 g/mol

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14796047

Molecular Formula: C24H28N4O2

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
IUPAC Name N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C24H28N4O2/c29-23(28-15-13-27(14-16-28)18-19-7-2-1-3-8-19)11-6-12-25-24(30)22-17-20-9-4-5-10-21(20)26-22/h1-5,7-10,17,26H,6,11-16,18H2,(H,25,30)
Standard InChI Key AOSLZJUJFVTGBS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCNC(=O)C3=CC4=CC=CC=C4N3

Introduction

N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole derivative class. It features a complex structure with a benzylpiperazine moiety and an oxobutyl side chain, which are crucial for its potential pharmacological properties. The molecular formula of this compound is often reported as C~24~H~28~N~4~O~2~ with a molecular weight of approximately 404.5 g/mol, although some sources may slightly vary in their molecular formula, suggesting C~23~H~30~N~4~O~2~.

Synthesis

The synthesis of N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis techniques. A general approach might include the functionalization of the indole ring and the incorporation of the benzylpiperazine and oxobutyl groups through appropriate coupling reactions. Maintaining control over stereochemistry and reactivity is crucial during these synthetic steps.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-benzyl-4,5,6-trimethoxy-1H-indole-2-carboxamideBenzyl group, multiple methoxy groupsAnticancerMethoxy substitution enhances solubility
1H-indole-2-carboxamideSimple indole structureAntimicrobialLacks complex side chains
1-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)indole-2-carboxamidePropan-2-yl piperidineNeurological effectsContains piperidine instead of piperazine
N~2~-[4-(4-benzylpiperazino)-4-oxobutyl]-1H-indole-2-carboxamideBenzylpiperazine moiety and oxobutyl side chainPotential pharmacological propertiesUnique combination of functional groups

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